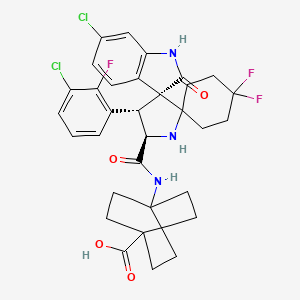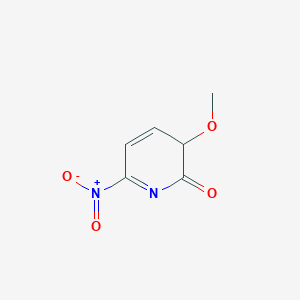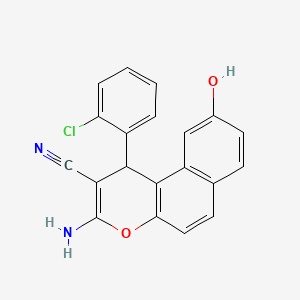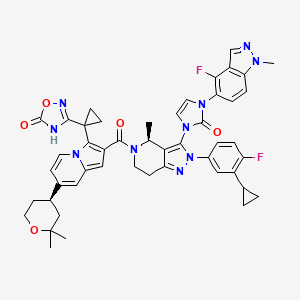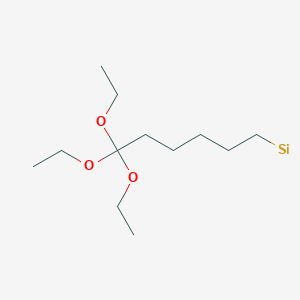
CID 137286098
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyltriethoxysilane is an organic compound with the molecular formula C12H28O3Si. It is a clear to almost colorless liquid with a mild odor. This compound is part of the organosilicon family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Hexyltriethoxysilane can be synthesized through the hydrosilylation reaction, where hexene reacts with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of n-Hexyltriethoxysilane involves similar hydrosilylation processes but on a larger scale. The reaction is carried out in reactors equipped with temperature and pressure control systems. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
n-Hexyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, n-Hexyltriethoxysilane hydrolyzes to form silanols and ethanol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Scientific Research Applications
n-Hexyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and materials.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce biofouling.
Medicine: Utilized in drug delivery systems and the development of medical devices with improved surface properties.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form durable and flexible siloxane networks
Mechanism of Action
The mechanism of action of n-Hexyltriethoxysilane primarily involves its hydrolysis and condensation reactions. Upon hydrolysis, the compound forms silanol groups, which can further condense to create siloxane bonds. These reactions enable the formation of stable and flexible networks, making it useful in various applications. The molecular targets and pathways involved include the interaction of silanol groups with other functional groups on surfaces, leading to enhanced adhesion and compatibility.
Comparison with Similar Compounds
Similar Compounds
- n-Octyltriethoxysilane
- n-Decyltriethoxysilane
- Phenyltriethoxysilane
- Vinyltriethoxysilane
Uniqueness
n-Hexyltriethoxysilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring moderate hydrophobicity and the ability to form stable siloxane networks .
Properties
Molecular Formula |
C12H25O3Si |
|---|---|
Molecular Weight |
245.41 g/mol |
InChI |
InChI=1S/C12H25O3Si/c1-4-13-12(14-5-2,15-6-3)10-8-7-9-11-16/h4-11H2,1-3H3 |
InChI Key |
FMPZVDMSSOCWQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCC[Si])(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)
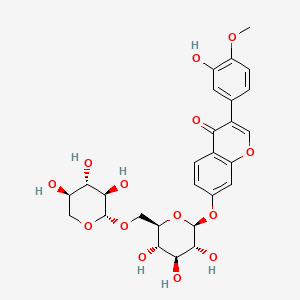
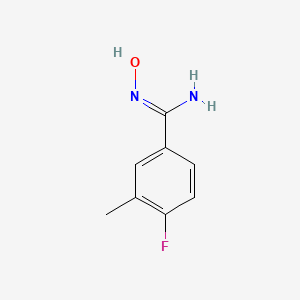
![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
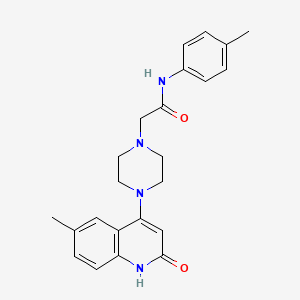
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
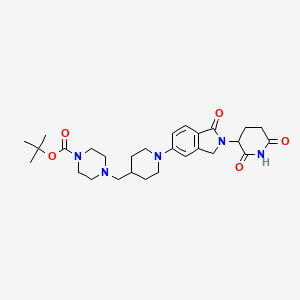
![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
